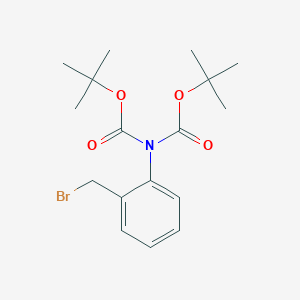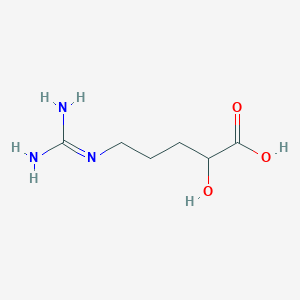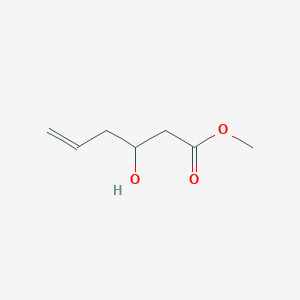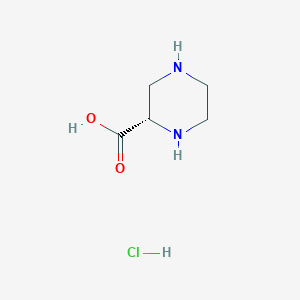![molecular formula C45H28N4 B13659997 2,2',7,7'-Tetra(pyridin-4-yl)-9,9'-spirobi[fluorene]](/img/structure/B13659997.png)
2,2',7,7'-Tetra(pyridin-4-yl)-9,9'-spirobi[fluorene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,7,7’-Tetra(pyridin-4-yl)-9,9’-spirobi[fluorene] is a complex organic compound that features a spirobi[fluorene] core with four pyridine groups attached at the 2, 2’, 7, and 7’ positions. This compound is of significant interest in the field of materials science due to its unique structural properties, which make it a potential candidate for various applications, including organic electronics and photonics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,7,7’-Tetra(pyridin-4-yl)-9,9’-spirobi[fluorene] typically involves a multi-step process. One common method includes the following steps:
Formation of the Spirobi[fluorene] Core: The spirobi[fluorene] core can be synthesized through a series of reactions starting from fluorene derivatives. This often involves Friedel-Crafts alkylation and subsequent cyclization reactions.
Attachment of Pyridine Groups: The pyridine groups are introduced through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This step requires the use of pyridine boronic acids or esters and appropriate palladium catalysts under controlled conditions.
Industrial Production Methods
Industrial production of 2,2’,7,7’-Tetra(pyridin-4-yl)-9,9’-spirobi[fluorene] would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,7,7’-Tetra(pyridin-4-yl)-9,9’-spirobi[fluorene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced fluorene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives of spirobi[fluorene].
Reduction: Reduced fluorene derivatives.
Substitution: Functionalized pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’,7,7’-Tetra(pyridin-4-yl)-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination polymers.
Medicine: Investigated for use in drug delivery systems and as a component in therapeutic agents.
Industry: Employed in the development of organic light-emitting diodes (OLEDs), organic photovoltaics, and other electronic devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,2,2-Tetra(pyridin-4-yl)ethene: Another compound with multiple pyridine groups, used in coordination chemistry.
2,3,5,6-Tetra(pyridin-4-yl)pyrazine: A similar compound with a pyrazine core, used in materials science and catalysis.
Uniqueness
2,2’,7,7’-Tetra(pyridin-4-yl)-9,9’-spirobi[fluorene] stands out due to its spirobi[fluorene] core, which imparts unique photophysical and electronic properties. This makes it particularly suitable for applications in organic electronics and photonics, where efficient charge transport and light emission are crucial.
Eigenschaften
Molekularformel |
C45H28N4 |
|---|---|
Molekulargewicht |
624.7 g/mol |
IUPAC-Name |
4-(2',7,7'-tripyridin-4-yl-9,9'-spirobi[fluorene]-2-yl)pyridine |
InChI |
InChI=1S/C45H28N4/c1-5-37-38-6-2-34(30-11-19-47-20-12-30)26-42(38)45(41(37)25-33(1)29-9-17-46-18-10-29)43-27-35(31-13-21-48-22-14-31)3-7-39(43)40-8-4-36(28-44(40)45)32-15-23-49-24-16-32/h1-28H |
InChI-Schlüssel |
TYCOVBAVFRJWPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C3=CC=NC=C3)C4(C5=C2C=CC(=C5)C6=CC=NC=C6)C7=C(C=CC(=C7)C8=CC=NC=C8)C9=C4C=C(C=C9)C1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Fluoroimidazo[1,5-a]pyridine](/img/structure/B13659920.png)
![N-(4-Iodophenyl)-N-methyl-2-[[2-(2-pyridyl)-4-quinazolyl]oxy]propanamide](/img/structure/B13659932.png)
![2-Bromo-5-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13659938.png)

![1,3-Propanediol, 2-(hydroxymethyl)-2-[(phenylmethoxy)methyl]-](/img/structure/B13659949.png)






![2-Methylbenzo[d]thiazole-4-carboxamide](/img/no-structure.png)

![8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine](/img/structure/B13660001.png)
